![molecular formula C24H30N2O5 B2722049 3,4,5-triethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 942013-41-4](/img/structure/B2722049.png)
3,4,5-triethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of “3,4,5-triethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide” is C23H30N2O5 . This compound contains several functional groups, including an amide group (N-C=O), an aromatic ring (phenyl group), and three ethoxy groups (C-O-C) attached to the benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “3,4,5-triethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide” include a molecular weight of 414.495 Da , a boiling point of 536.5±50.0 °C at 760 mmHg , and a flash point of 278.3±30.1 °C . It has a density of 1.2±0.1 g/cm3 and a molar refractivity of 116.6±0.3 cm3 .Wissenschaftliche Forschungsanwendungen
Potential Antineoplastic Properties
Compounds with benzamide derivatives have been explored for their antineoplastic properties. For example, a novel series of compounds similar in structure to the query compound demonstrated excellent cytotoxic properties, often more potent than contemporary anticancer drugs. These molecules have shown tumor-selective toxicity and the ability to act as modulators of multi-drug resistance. Modes of action include apoptosis induction, generation of reactive oxygen species, activation of certain caspases, and affecting mitochondrial functions, suggesting a potential avenue of research for "3,4,5-triethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide" (Hossain et al., 2020).
Supramolecular Chemistry and Nanotechnology
Benzene derivatives, such as benzene-1,3,5-tricarboxamides (BTAs), have been pivotal in supramolecular chemistry and nanotechnology. These compounds' simple structure, accessibility, and understanding of their self-assembly behavior make them suitable for applications ranging from nanotechnology to polymer processing and biomedical applications. This suggests potential research applications for "3,4,5-triethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide" in creating novel nanoscale materials or biomedical tools (Cantekin et al., 2012).
Antimicrobial Properties
Compounds with similar structures have been identified with promising antimicrobial and antimalarial properties. The structural flexibility and functional groups present in these molecules allow for the targeting of various biological pathways, offering a template for developing new antimicrobial agents. This highlights a potential research direction for exploring the antimicrobial efficacy of "3,4,5-triethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide" (Bie et al., 2017).
Prokinetic Agents in Gastrointestinal Motility Disorders
Cisapride, a substituted piperidinyl benzamide chemically related to the query compound, has been used as a prokinetic agent that facilitates or restores motility throughout the gastrointestinal tract. Its mechanism of action involves enhancing acetylcholine release in the myenteric plexus of the gut, suggesting potential gastrointestinal applications for our compound of interest (McCallum et al., 1988).
Wirkmechanismus
While the exact mechanism of action of “3,4,5-triethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide” is not specified, compounds with similar structures have been studied for their biological activities. For instance, apixaban, a compound with a similar piperidinyl phenyl amide structure, is a direct inhibitor of activated factor X (FXa), and is used for the prevention and treatment of various thromboembolic diseases .
Eigenschaften
IUPAC Name |
3,4,5-triethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O5/c1-4-29-20-15-17(16-21(30-5-2)23(20)31-6-3)24(28)25-18-10-12-19(13-11-18)26-14-8-7-9-22(26)27/h10-13,15-16H,4-9,14H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJQYVIOHVFPDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-triethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

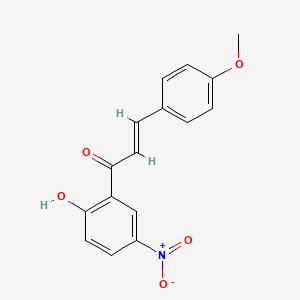
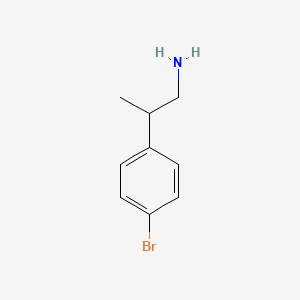
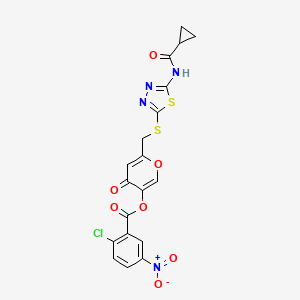
![methyl (2Z)-3-[(4-chlorophenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate](/img/structure/B2721973.png)
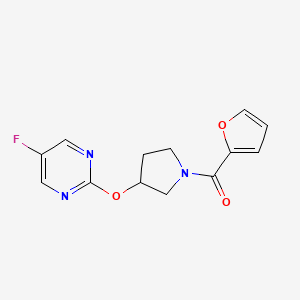
![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2721976.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2721979.png)
![4-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2721981.png)
![2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2721983.png)
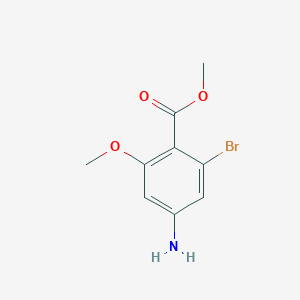
![2-[4-(4-nitrophenyl)piperazino]ethyl N-phenylcarbamate](/img/structure/B2721986.png)
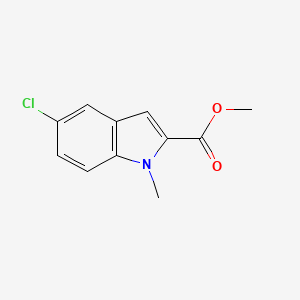

![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2721989.png)